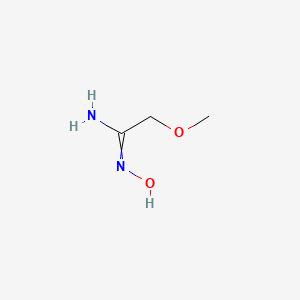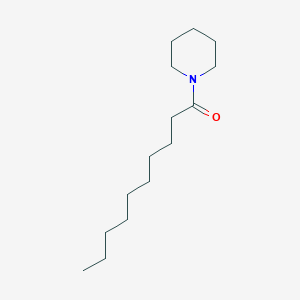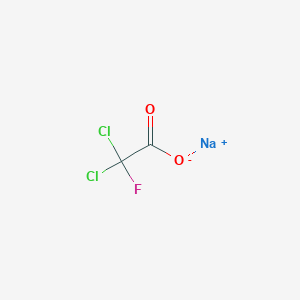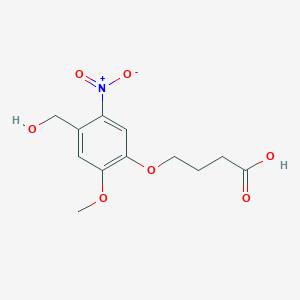
4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid
Vue d'ensemble
Description
4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is a photolabile linker that carries a highly nucleophilic hydroxyl group. This compound has been employed as a biochemical reagent in cell biology and biochemistry experiments. Its versatile nature has led to investigations into its potential as an anti-inflammatory, anti-bacterial, and anti-fungal agent .
Applications De Recherche Scientifique
4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid has been employed in various scientific research applications, including:
Chemistry: Used as a photolabile linker in the synthesis of complex molecules.
Biology: Investigated for its potential as an anti-inflammatory, anti-bacterial, and anti-fungal agent.
Medicine: Explored for its ability to inhibit specific enzymes crucial for protein and molecule synthesis, thereby disrupting key cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Safety and Hazards
The safety data sheet for a related compound, butyric acid, indicates that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It is recommended to avoid release to the environment, wear protective gloves/eye protection/face protection, and to rinse cautiously with water in case of eye contact .
Méthodes De Préparation
The synthesis of 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid typically involves multiple steps, including the nitration of a methoxyphenol derivative, followed by the introduction of a butanoic acid moiety. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of continuous flow reactors to optimize yield and reduce reaction times .
Analyse Des Réactions Chimiques
4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid under mild conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.
Comparaison Avec Des Composés Similaires
4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is unique due to its combination of a photolabile linker and a highly nucleophilic hydroxyl group. Similar compounds include:
4-(2-Methoxy-5-nitrophenoxy)butanoic acid: Lacks the hydroxymethyl group, resulting in different reactivity.
4-(4-Hydroxymethyl-2-methoxyphenoxy)butanoic acid: Lacks the nitro group, affecting its potential biological activity.
4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)acetic acid: Contains a shorter carbon chain, influencing its physical and chemical properties.
Propriétés
IUPAC Name |
4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7/c1-19-10-5-8(7-14)9(13(17)18)6-11(10)20-4-2-3-12(15)16/h5-6,14H,2-4,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBBGZZXDFIZGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401463 | |
| Record name | 4-[4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355017-64-0 | |
| Record name | 4-[4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1308408.png)

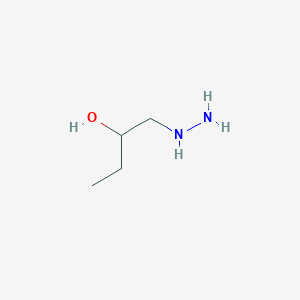
![4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1308421.png)


![5-[(Dibutylamino)methyl]-2-furohydrazide](/img/structure/B1308432.png)
